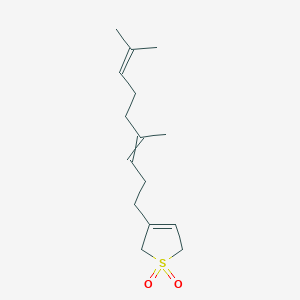
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol
Übersicht
Beschreibung
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is an organic compound with a complex structure that includes both benzyloxymethyl and hydroxymethyl functional groups attached to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of cyclohexanol, followed by the introduction of the benzyloxymethyl group through a nucleophilic substitution reaction. The hydroxymethyl group can then be introduced via a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxymethyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or tosylates can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Benzyloxymethyl)-1-(carboxymethyl)cyclohexanol.
Reduction: Formation of 4-(Benzyl)-1-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Ethoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Benzyloxymethyl)-1-(methoxymethyl)cyclohexanol
Uniqueness
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is unique due to the presence of both benzyloxymethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical modifications and applications, making this compound versatile in various research and industrial contexts.
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O3/c16-12-15(17)8-6-14(7-9-15)11-18-10-13-4-2-1-3-5-13/h1-5,14,16-17H,6-12H2 |
InChI-Schlüssel |
UCRXTEHYBUJDFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1COCC2=CC=CC=C2)(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate](/img/structure/B8614143.png)
![Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate](/img/structure/B8614160.png)






![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)


